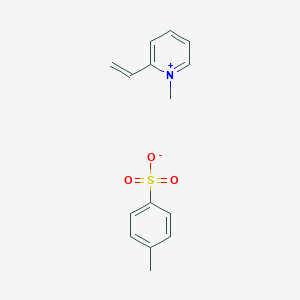
2-ethenyl-1-methylpyridin-1-ium;4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethenyl-1-methylpyridin-1-ium;4-methylbenzenesulfonate is a type of pyridinium salt. Pyridinium salts are a class of organic compounds that contain a pyridinium ion, which is a positively charged nitrogen atom within a pyridine ring. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium salts typically involves the reaction of pyridine derivatives with alkylating agents. For 2-ethenyl-1-methylpyridin-1-ium;4-methylbenzenesulfonate, the preparation method involves the reaction of 2-ethenyl-1-methylpyridine with 4-methylbenzenesulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of pyridinium salts often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the desired compound .
化学反応の分析
Types of Reactions
Pyridinium salts can undergo various types of chemical reactions, including:
Oxidation: Pyridinium salts can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert pyridinium salts to the corresponding pyridine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the pyridinium ion acts as an electrophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces pyridine derivatives .
科学的研究の応用
2-ethenyl-1-methylpyridin-1-ium;4-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of pyridinium salts involves their interaction with biological molecules. The positively charged pyridinium ion can interact with negatively charged cellular components, disrupting cellular processes. This interaction can lead to antimicrobial effects by targeting bacterial cell membranes and enzymes .
類似化合物との比較
Similar Compounds
- Pyridinium, 1-methyl-3-[[4-[[4-[4-[[[4-[[(1-methylpyridinium-3-yl)amino]carbonyl]phenyl]amino]carbonyl]phenyl]-1-oxo-2-propenyl]amino]benzoyl]amino]-, salt with 4-methylbenzenesulfonic acid (1:2) .
- N-(1-Ethoxyvinyl)pyridinium Triflates .
Uniqueness
2-ethenyl-1-methylpyridin-1-ium;4-methylbenzenesulfonate is unique due to its specific structure and the presence of the 2-ethenyl-1-methyl group, which imparts distinct chemical properties and reactivity compared to other pyridinium salts .
特性
CAS番号 |
13624-14-1 |
|---|---|
分子式 |
C15H17NO3S |
分子量 |
291.4 g/mol |
IUPAC名 |
2-ethenyl-1-methylpyridin-1-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C8H10N.C7H8O3S/c1-3-8-6-4-5-7-9(8)2;1-6-2-4-7(5-3-6)11(8,9)10/h3-7H,1H2,2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChIキー |
OGNHTEFUCYVGFW-UHFFFAOYSA-M |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC=C1C=C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC=C1C=C |
Key on ui other cas no. |
13624-14-1 26045-14-7 |
同義語 |
1-Methyl-2-vinylpyridinium·p-toluenesulfonate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















